Antimycin A3
Overview
Description
Antimycin A3 is a member of the antimycin family, a group of secondary metabolites produced by various species of the genus Streptomyces . These compounds are known for their potent inhibitory effects on cellular respiration, specifically targeting the electron transport chain in mitochondria . This compound, like its counterparts, has garnered significant interest due to its unique chemical structure and biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Antimycin A3 involves several key steps, including the formation of a dilactone ring and the attachment of various functional groups. One common synthetic route starts with the preparation of a 3-O-benzyl or 3-O-isovaleryl derivative, followed by lactonization to form the core structure . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound is primarily achieved through fermentation processes using Streptomyces species . The fermentation broth is extracted and purified to isolate the compound. Advances in biotechnology have enabled the optimization of fermentation conditions to enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions
Antimycin A3 undergoes various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, leading to the formation of reduced derivatives.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide, typically used under acidic conditions.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride, often used in organic solvents.
Major Products Formed
The major products formed from these reactions include hydroxylated, carbonylated, and alkylated derivatives of this compound. These derivatives often exhibit altered biological activities and can be used for further research and development .
Scientific Research Applications
Antimycin A3 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying electron transport and redox reactions.
Biology: Employed in studies of mitochondrial function and cellular respiration.
Industry: Utilized in the development of bioactive compounds and as a tool for studying biochemical pathways.
Mechanism of Action
Antimycin A3 exerts its effects by inhibiting the electron transport chain at complex III, specifically binding to the Qi site of cytochrome c reductase . This inhibition disrupts the reduction of ubiquinone to ubiquinol, leading to the accumulation of reactive oxygen species and the induction of apoptosis . The molecular targets include cytochrome b and other components of the electron transport chain .
Comparison with Similar Compounds
Similar Compounds
Antimycin A1: Similar in structure but differs by two methylene carbons in the alkyl substituent of the dilactone ring.
Antimycin A2: Another member of the antimycin family with slight variations in the alkyl and acyl substituents.
Uniqueness
Antimycin A3 is unique due to its specific binding affinity and inhibitory effects on the electron transport chain. Its distinct chemical structure allows for targeted interactions with mitochondrial components, making it a valuable tool in biochemical and medical research .
Properties
IUPAC Name |
[(2R,3S,6S,7R,8R)-8-butyl-3-[(3-formamido-2-hydroxybenzoyl)amino]-2,6-dimethyl-4,9-dioxo-1,5-dioxonan-7-yl] 3-methylbutanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H36N2O9/c1-6-7-9-18-23(37-20(30)12-14(2)3)16(5)36-26(34)21(15(4)35-25(18)33)28-24(32)17-10-8-11-19(22(17)31)27-13-29/h8,10-11,13-16,18,21,23,31H,6-7,9,12H2,1-5H3,(H,27,29)(H,28,32)/t15-,16+,18-,21+,23+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVEVXUMVNWSNIG-PDPGNHKXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1C(C(OC(=O)C(C(OC1=O)C)NC(=O)C2=C(C(=CC=C2)NC=O)O)C)OC(=O)CC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC[C@@H]1[C@H]([C@@H](OC(=O)[C@H]([C@H](OC1=O)C)NC(=O)C2=C(C(=CC=C2)NC=O)O)C)OC(=O)CC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H36N2O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7037189 | |
Record name | Antimycin A3 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7037189 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
520.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
116095-17-1, 522-70-3, 58239-09-1 | |
Record name | Antimycin A3b | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116095171 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Antimycin A3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=58239 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Antimycin A3 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7037189 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [2R-(2R*,3S*,6S*,7R*,8R*)]-8-butyl-3-(3-formamidosalicylamido)-2,6-dimethyl-4,9-dioxo-1,5-dioxonan-7-yl isovalerate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.579 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ANTIMYCIN A3B | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/97YBD5W80B | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Purothionin AII | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0039001 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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